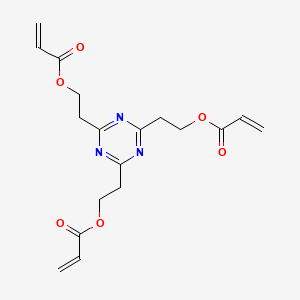

2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester” is a multi-constituent substance with the CAS number 88403-03-6 . It is also known as the reaction mass of (2,4,6-trioxo-1,3,5-triazine-1,3,5 (2H,4H,6H)-triyl)tri-2,1-ethanediyl triacrylate and 2-Propenoic acid, 1,1’- [ [dihydro-5- (2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3 (2H,4H)-diyl]di-2,1-ethanediyl] ester .

Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

This compound is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Pharmaceuticals

1,3,5-triazine derivatives, which can be synthesized from this compound, serve as pharmaceuticals . For example, some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be prepared from this compound, have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Liquid Crystals

1,3,5-triazine derivatives are used in the production of liquid crystals .

Transition-Metal Catalysts

These derivatives also serve as transition-metal catalysts .

Building Blocks for Supramolecular Chemistry

1,3,5-triazine derivatives are used as building blocks for supramolecular chemistry .

Reactive Dyes

These compounds are used in the production of reactive dyes .

Organic Light-Emitting Diodes (OLEDs)

1,3,5-triazine derivatives are used in the production of organic light-emitting diodes (OLEDs) .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester involves the reaction of 1,3,5-triazine-2,4,6-triol with 2-bromoethyl acrylate in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylene glycol and a base to form the final product.", "Starting Materials": [ "1,3,5-triazine-2,4,6-triol", "2-bromoethyl acrylate", "base", "ethylene glycol" ], "Reaction": [ "Step 1: 1,3,5-triazine-2,4,6-triol is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: 2-bromoethyl acrylate is added dropwise to the solution while stirring at a suitable temperature.", "Step 3: The reaction mixture is stirred for a suitable time until the intermediate compound is formed.", "Step 4: Ethylene glycol and a base are added to the reaction mixture.", "Step 5: The reaction mixture is stirred for a suitable time until the final product is formed.", "Step 6: The final product is isolated and purified using standard techniques." ] } | |

Número CAS |

67893-00-9 |

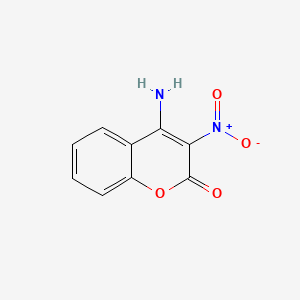

Fórmula molecular |

C18H21N3O6 |

Peso molecular |

375.4 g/mol |

Nombre IUPAC |

2-[4,6-bis(2-prop-2-enoyloxyethyl)-1,3,5-triazin-2-yl]ethyl prop-2-enoate |

InChI |

InChI=1S/C18H21N3O6/c1-4-16(22)25-10-7-13-19-14(8-11-26-17(23)5-2)21-15(20-13)9-12-27-18(24)6-3/h4-6H,1-3,7-12H2 |

Clave InChI |

GAZROXINNVTWDF-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |

SMILES canónico |

C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |

Otros números CAS |

67893-00-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.